8-Bromo-4-chloro-6-fluoro-3-iodoquinoline
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Description
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline is a chemical compound with the molecular formula C9H3BrClFIN . It belongs to the class of quinolines, which are heterocyclic compounds containing a benzene ring fused to a pyridine ring . Fluorinated quinolines, such as this compound, have been the subject of numerous studies due to their potential applications in medicine .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with halogen atoms (bromine, chlorine, fluorine, and iodine) attached at the 8, 4, 6, and 3 positions, respectively .Scientific Research Applications
Halogen Exchange and Synthesis of Heterocycles
One application involves silyl-mediated halogen/halogen displacement in pyridines and other heterocycles. This process allows for the exchange of halogens, such as converting chloro to bromo or iodo compounds, which is crucial for the synthesis of complex heterocyclic structures. This method has been shown to be effective with 2- or 4-chloroquinoline, among others, indicating potential compatibility with the target compound for creating diverse quinoline derivatives (Schlosser & Cottet, 2002).
Synthesis of Biologically Active Compounds
The compound is an important intermediate for synthesizing various biologically active molecules. For instance, its manipulation through cyclization and substitution reactions has led to the synthesis of compounds like GSK2126458, highlighting its role in medicinal chemistry for creating therapeutic agents (Wang et al., 2015).
Development of Antibiotics
Additionally, the compound serves as a key building block for antibiotics. A practical route for its synthesis from 2,4-dichloro-3-fluoroquinoline with high yield demonstrates its importance in antimicrobial drug discovery. This underscores the compound's role in addressing resistance by developing novel antibiotics (Flagstad et al., 2014).
Crystal Structure Analysis
The study of crystal structures and molecular conformations further exemplifies its application in understanding the physicochemical properties of halogenated compounds. Such analyses assist in drug design by elucidating the interactions that dictate stability and reactivity (Choudhury et al., 2003).
Antimicrobial Activity
Research into novel quinoline-pyrazoline-based coumarinyl thiazole derivatives has indicated potential antimicrobial applications. These compounds, derived through condensation reactions involving chloroquinoline, have shown significant activity against various pathogens, demonstrating the compound's relevance in developing new antimicrobial agents (Ansari & Khan, 2017).
Properties
IUPAC Name |
8-bromo-4-chloro-6-fluoro-3-iodoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClFIN/c10-6-2-4(12)1-5-8(11)7(13)3-14-9(5)6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQCJXJYQLWCPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)I)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClFIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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